molecular formula C8H10BrNO B8579117 3-Bromo-5-(methoxymethyl)aniline

3-Bromo-5-(methoxymethyl)aniline

Cat. No. B8579117
M. Wt: 216.07 g/mol
InChI Key: LPANWLUAVTVNRL-UHFFFAOYSA-N
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Patent
US08759366B2

Procedure details

To a solution of the product of Step 1 (470 mg, 1.910 mmol) in (EtOH/water) (8.5 mL/4.2 mL) were added iron (533 mg, 9.55 mmol) and ammonium chloride (51 mg, 0.955 mmol). The reaction was stirred at 90° C. for about 4 hours. The reaction was then allowed to come to room temperature and diluted with ethyl acetate. The solution was then filtered through Celite and organic solvent was then removed in vacuo. Flash chromatography (hexane/ethyl acetate: 70/30) was used for purification to afford 3-bromo-5-(methoxymethyl)aniline (258 mg, 1.194 mmol, 62.5% yield). MS ESI: [M+H]+ m/z=216.0.
Quantity
470 mg
Type
reactant
Reaction Step One
Name
EtOH water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
51 mg
Type
reactant
Reaction Step One
Name
Quantity
533 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[C:4]([CH2:11][O:12][CH3:13])[CH:3]=1.CCO.O.[Cl-].[NH4+]>C(OCC)(=O)C.[Fe]>[Br:1][C:2]1[CH:7]=[C:6]([CH:5]=[C:4]([CH2:11][O:12][CH3:13])[CH:3]=1)[NH2:8] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
470 mg
Type
reactant
Smiles
BrC1=CC(=CC(=C1)[N+](=O)[O-])COC
Name
EtOH water
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCO.O
Name
Quantity
51 mg
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
533 mg
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 90° C. for about 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to come to room temperature
FILTRATION
Type
FILTRATION
Details
The solution was then filtered through Celite and organic solvent
CUSTOM
Type
CUSTOM
Details
was then removed in vacuo
CUSTOM
Type
CUSTOM
Details
Flash chromatography (hexane/ethyl acetate: 70/30) was used for purification

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC=1C=C(N)C=C(C1)COC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.194 mmol
AMOUNT: MASS 258 mg
YIELD: PERCENTYIELD 62.5%
YIELD: CALCULATEDPERCENTYIELD 62.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.